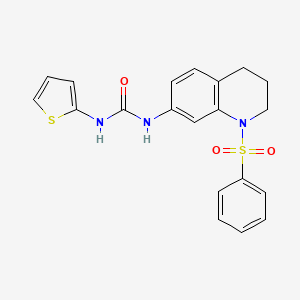
N-Boc-N'-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt is a compound with the molecular formula C27H49N3O6 and a molecular weight of 511.7 g/mol. It is a derivative of D-lysine, an amino acid, and is often used in peptide synthesis and other chemical applications. The compound is characterized by its white crystalline powder appearance and high purity (≥ 99.9%).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt involves the protection of the amino groups of D-lysine. The process typically includes the following steps:
Protection of the α-amino group: The α-amino group of D-lysine is protected using a tert-butoxycarbonyl (Boc) group.
Protection of the ε-amino group: The ε-amino group is protected using an allyloxycarbonyl (Aloc) group.
Formation of the ammonium salt: The protected D-lysine is then reacted with dicyclohexylamine to form the dicyclohexyl ammonium salt.
Industrial Production Methods
Industrial production methods for N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection steps and the use of high-purity reagents to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Aloc protecting groups under specific conditions.
Substitution reactions: The compound can participate in substitution reactions where the protected amino groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Boc groups can be removed using acidic conditions (e.g., trifluoroacetic acid), while Aloc groups can be removed using palladium-catalyzed hydrogenation.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include deprotected D-lysine derivatives and substituted lysine compounds.
Scientific Research Applications
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins.
Chemical biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt involves its role as a protected amino acid derivative. The Boc and Aloc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected to reveal the free amino groups, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N’-allyloxycarbonyl-L-lysine dicyclohexyl ammonium salt: Similar in structure but derived from L-lysine instead of D-lysine.
N-Boc-N’-allyloxycarbonyl-D-lysine: Lacks the dicyclohexyl ammonium component.
Uniqueness
N-Boc-N’-allyloxycarbonyl-D-lysine dicyclohexyl ammonium salt is unique due to its dual protection of the amino groups and its formation as a dicyclohexyl ammonium salt. This dual protection allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
327156-93-4; 327156-94-5 |
|---|---|
Molecular Formula |
C15H26N2O6 |
Molecular Weight |
330.381 |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H26N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m1/s1 |
InChI Key |
WSUYYYMWIGBPJO-LLVKDONJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)



![N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2565873.png)

![ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2565878.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2565879.png)
![4-[1-(Furan-2-yl)propan-2-yl]piperazin-2-one](/img/structure/B2565880.png)

